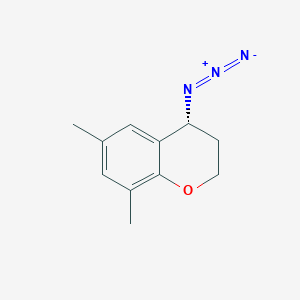

(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene

Description

Properties

IUPAC Name |

(4R)-4-azido-6,8-dimethyl-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-5-8(2)11-9(6-7)10(13-14-12)3-4-15-11/h5-6,10H,3-4H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNNTLWCTDPSBN-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(CCO2)N=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)[C@@H](CCO2)N=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a substituted chromene derivative.

Azidation: The introduction of the azido group is achieved through nucleophilic substitution reactions. Common reagents for this step include sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).

Reaction Conditions: The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Raw Material Procurement: Sourcing high-purity starting materials.

Reaction Optimization: Scaling up the azidation reaction with optimized conditions to ensure high yield and purity.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.

Reduction: Reduction of the azido group can yield amine derivatives.

Substitution: The azido group can participate in substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in bioconjugation reactions due to the reactivity of the azido group.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene exerts its effects involves the reactivity of the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound valuable in various applications.

Comparison with Similar Compounds

Comparison with Similar Chromene Derivatives

Chromene derivatives vary significantly in bioactivity and physicochemical properties depending on substituents and stereochemistry. Below is a detailed comparison of (4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene with structurally or functionally related compounds:

Structural and Functional Analogues

| Compound Name | Substituents/Modifications | Key Features | Biological Activity/Applications | Synthesis Method | References |

|---|---|---|---|---|---|

| This compound | 4R-azido, 6,8-dimethyl | Azido group enables click chemistry; chiral center enhances selectivity. | Potential for targeted drug delivery | Substitution at C4 via azide introduction | — |

| 5,7-Dihydroxy-4-propyl-2H-chromen-2-one | 5,7-dihydroxy, 4-propyl | Fluorescent properties; antimicrobial activity. | Antimicrobial (broad-spectrum) | Multi-step condensation and cyclization | |

| 4H-Chromene-arylazo derivatives | Arylazo groups at C3 or C4 | Enhanced π-conjugation; redox-active. | Anticancer, antimicrobial | Diazotization and coupling reactions | |

| 2-Amino-4H-chromenes | Amino group at C2 | High electrophilicity; catalytic synthesis. | Aldose reductase inhibition | One-pot catalysis (3-nitrophenylboronic acid) | |

| Chiral 2H-chromene-N-imidazolo-amino acid conjugates | Amino acid conjugates at C3 | Improved solubility; stereospecific binding. | Aldose reductase inhibitors (diabetes) | Conjugation via imidazole linker |

Key Differences and Research Findings

- Reactivity: The azido group in the target compound distinguishes it from hydroxyl- or amino-substituted chromenes. Azides facilitate bioorthogonal reactions (e.g., with alkynes), enabling applications in probe labeling or prodrug activation, unlike arylazo or amino derivatives .

- Biological Activity : While arylazo chromenes exhibit strong antimicrobial activity (MIC < 1 µg/mL against S. aureus ), the azido derivative’s bioactivity remains underexplored. Preliminary docking studies suggest its azido group may interfere with bacterial enzyme active sites, but experimental validation is needed .

- Synthetic Accessibility: Compared to one-pot catalytic methods for 2-amino-4H-chromenes , the synthesis of the azido derivative requires precise control over stereochemistry, often involving chiral auxiliaries or asymmetric catalysis.

Pharmacokinetic and Toxicity Considerations

- Solubility : The azido group’s hydrophobicity may reduce aqueous solubility compared to hydroxylated chromenes (e.g., 5,7-dihydroxy derivatives ).

- ADMET Profile : Arylazo chromenes show moderate cytotoxicity (IC₅₀ ~10 µM for HeLa cells ), whereas azido derivatives’ toxicity remains uncharacterized. Computational predictions (e.g., SwissADME) are recommended to evaluate absorption and metabolism.

Biological Activity

(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene is a synthetic organic compound characterized by its unique chromene backbone and azido group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly in the context of drug design and development.

The compound's molecular formula is , and it features an azido functional group that enhances its reactivity. The synthesis typically involves azidation reactions using sodium azide in polar aprotic solvents like dimethylformamide (DMF) under elevated temperatures.

The biological activity of this compound is largely attributed to the reactivity of the azido group. This group can participate in click chemistry , facilitating the formation of stable triazole linkages with various biomolecules. Such reactions are highly specific and efficient, making this compound valuable for bioconjugation applications.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may contribute to its therapeutic effects against oxidative stress-related diseases.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Properties : The azido group can enhance the antimicrobial efficacy of the compound against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and derivatives:

- Inhibition of Cholinesterases : A study reported that derivatives similar to this compound showed significant inhibition of AChE with IC50 values ranging from 0.28 µM to 0.91 µM for various compounds . This suggests a potential role in treating Alzheimer's disease.

- Multi-target Ligands : Research on 5-oxo-furochromenes indicated that modifications on the chromene structure could yield multi-target-directed ligands effective against cholinesterases and β-secretase, highlighting the versatility of chromene derivatives in drug design .

Table: Comparison of Biological Activities

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| This compound | AChE Inhibition | TBD |

| 3e (related derivative) | AChE Inhibition | 0.28 µM |

| 5-Oxo-furochromenes | Multi-target inhibition | Various |

Synthetic Routes and Applications

The synthesis of this compound involves several steps:

- Starting Material Preparation : Suitable chromene derivatives are selected as precursors.

- Azidation Reaction : The azido group is introduced through nucleophilic substitution.

- Post-synthetic Modifications : Further reactions can yield various functionalized derivatives.

This compound serves as a building block for more complex molecules and is used in developing new materials with specific properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.